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molecular formula C8H8O2 B363920 3'-Hydroxyacetophenone CAS No. 121-71-1

3'-Hydroxyacetophenone

Cat. No. B363920
M. Wt: 136.15 g/mol
InChI Key: LUJMEECXHPYQOF-UHFFFAOYSA-N
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Patent
US07741323B2

Procedure details

3-Hydroxyacetophenone (136.15 g, 1 mol), potassium carbonate (414.63 g, 2 mol), KI (33.2 g, 0.2 mol), and benzyl bromide (171.04 g, 1 mol) were dissolved in acetone and the reaction mixture was refluxed while stirring for 24 hours, followed by washing with brine. The reaction mixture was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate, concentrated, and the resulting residue was purified by column chromatography (ethyl acetate:hexane=1:3) to obtain 1-(3-benzyloxyphenyl)ethanone (221.8 g, yield 98%) in an oil state.
Quantity
136.15 g
Type
reactant
Reaction Step One
Quantity
414.63 g
Type
reactant
Reaction Step One
Quantity
171.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[CH2:17]([O:10][C:8]1[CH:9]=[C:4]([C:2](=[O:3])[CH3:1])[CH:5]=[CH:6][CH:7]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
136.15 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
414.63 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
171.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
WASH
Type
WASH
Details
by washing with brine
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (ethyl acetate:hexane=1:3)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 221.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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